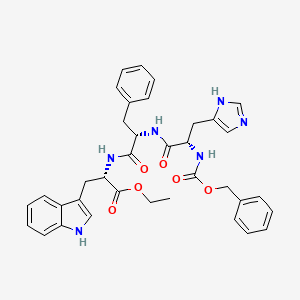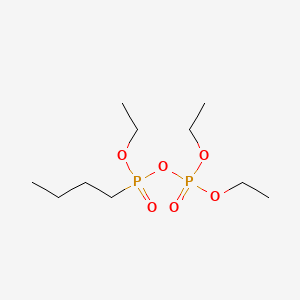
Phosphonic acid, butyl-, monoethyl ester, anhydride with diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride typically involves the reaction of butyl(ethoxy)phosphinic acid with diethoxyphosphinic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
The process may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction may produce phosphine derivatives .
Scientific Research Applications
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating various catalytic processes. It may also interact with biological molecules, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Butylphosphinic acid
- Ethoxyphosphinic acid
- Diethoxyphosphinic acid
Uniqueness
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride is unique due to its specific combination of butyl and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
Properties
CAS No. |
63886-51-1 |
|---|---|
Molecular Formula |
C10H24O6P2 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
[butyl(ethoxy)phosphoryl] diethyl phosphate |
InChI |
InChI=1S/C10H24O6P2/c1-5-9-10-17(11,13-6-2)16-18(12,14-7-3)15-8-4/h5-10H2,1-4H3 |
InChI Key |
IMAZMHCGEUDCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(OCC)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


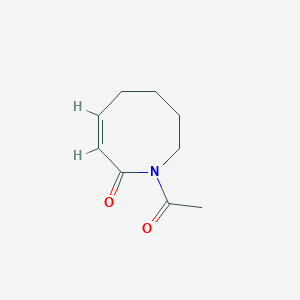
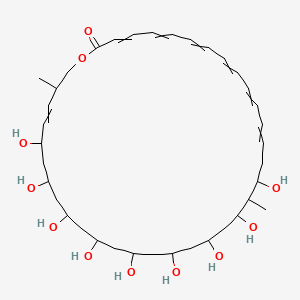

![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
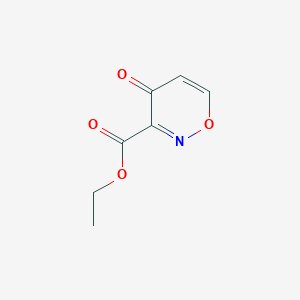
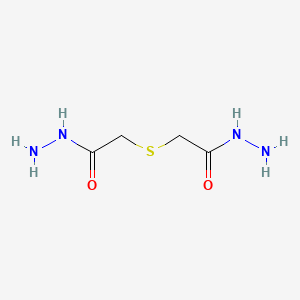
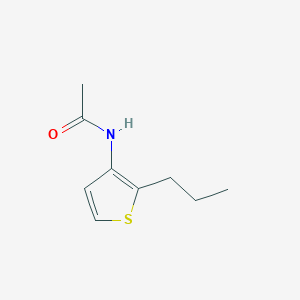

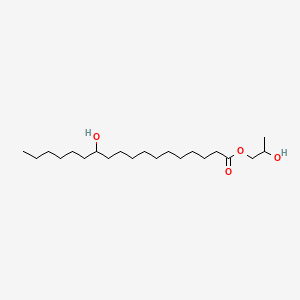
![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)

